molecular formula C17H15ClF3NO2 B593835 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide

Cat. No.: B593835
M. Wt: 357.8 g/mol
InChI Key: AQJBXYBDNZHZRE-UHFFFAOYSA-N
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Description

TTK21 is a small molecule activator of the histone acetyltransferases CBP and p300. It has shown significant potential in promoting neurogenesis and extending memory duration in adult mice. When conjugated with glucose-derived carbon nanospheres, TTK21 can efficiently cross the blood-brain barrier, making it a promising candidate for neurological applications .

Mechanism of Action

Target of Action

TTK21, also known as N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide, is an activator of the histone acetyltransferases CBP/p300 . These enzymes play a pivotal role in neuroplasticity and cognitive functions .

Mode of Action

TTK21 interacts with its targets, CBP/p300, to increase histone acetylation . This interaction enhances the transcription of genes that promote synaptic health and cognitive function .

Biochemical Pathways

The activation of CBP/p300 by TTK21 leads to the enhancement of classical regenerative signaling . This results in the stimulation of motor and sensory axon growth, sprouting, and synaptic plasticity .

Pharmacokinetics

TTK21 can pass the blood-brain barrier and reach different parts of the brain when conjugated to a glucose-based carbon nanosphere (CSP) . This property allows TTK21 to be effective when administered orally , leading to improvements in motor functions and histone acetylation dynamics .

Result of Action

The activation of CBP/p300 by TTK21 has beneficial implications for brain functions such as neurogenesis and long-term memory . It can ameliorate Aβ-impaired long-term potentiation (LTP), a measure of synaptic plasticity . In a spinal cord injury model, TTK21 led to improvements in motor functions and histone acetylation dynamics .

Action Environment

The efficacy of TTK21 can be influenced by the environment. For instance, in a study where TTK21 was delivered in combination with environmental enrichment, it was found to promote neurological recovery in severe and chronic spinal cord injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TTK21 involves the reaction of salicylic acid with iodopropane in the presence of anhydrous potassium carbonate. The reaction mixture is refluxed for 3-4 hours, followed by vacuum evaporation and treatment with ethyl acetate and water .

Industrial Production Methods

Industrial production methods for TTK21 are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

TTK21 primarily undergoes acetylation reactions due to its role as an activator of histone acetyltransferases. It induces acetylation of histones H3 and H4 in vitro but not H2B and H2A .

Common Reagents and Conditions

Major Products

The major product formed from the synthesis of TTK21 is N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxy-benzamide .

Scientific Research Applications

TTK21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Comparison with Similar Compounds

TTK21 is unique in its ability to activate CBP and p300 histone acetyltransferases and cross the blood-brain barrier when conjugated with glucose-derived carbon nanospheres. Similar compounds include:

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBXYBDNZHZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of TTK21?

A1: TTK21 is a small-molecule activator of the histone acetyltransferases (HATs) CBP/p300. [, , , , , ] These enzymes play a crucial role in regulating gene expression by acetylating histones, leading to chromatin relaxation and increased accessibility of DNA for transcription. By activating CBP/p300, TTK21 promotes histone acetylation, impacting the expression of various genes involved in neuronal function, plasticity, and memory. [, , , , , ]

Q2: How effective is TTK21 in crossing the blood-brain barrier, and what strategies have been employed to improve its delivery to the brain?

A2: TTK21, when conjugated to glucose-derived carbon nanospheres (CSPs), demonstrates an enhanced ability to cross the blood-brain barrier. [, , , , , ] This conjugation strategy allows for effective delivery of TTK21 to the brain, leading to significant histone acetylation in areas such as the hippocampus and frontal cortex. [] Both intraperitoneal (IP) and oral administration of CSP-TTK21 have shown efficacy in various experimental models. [, ]

Q3: What are the key findings regarding the therapeutic potential of TTK21 in Alzheimer's disease models?

A3: Research indicates that TTK21 holds promise as a potential therapeutic agent for Alzheimer's disease (AD). In a tauopathy mouse model, CSP-TTK21 effectively restored spatial memory and plasticity deficits. [] This improvement was accompanied by the re-establishment of hippocampal transcriptome, increased expression of neuronal activity genes, and a significant rescue of H2B acetylation levels. [] Furthermore, in a model of amyloid-beta (Aβ) induced impairment, CSP-TTK21 ameliorated deficits in long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons, highlighting its potential in addressing synaptic plasticity issues associated with AD. []

Q4: Has TTK21 shown any benefit in models of spinal cord injury?

A4: Yes, studies have demonstrated the therapeutic potential of TTK21 in spinal cord injury (SCI) models. Oral administration of CSP-TTK21 in a rat model of SCI resulted in significant improvements in motor function, mirroring the effectiveness observed with IP administration. [] This improvement correlated with enhanced histone acetylation dynamics and increased expression of regeneration-associated genes (RAGs). [] In a mouse model of chronic SCI with severe disability, CSP-TTK21 stimulated motor and sensory axon growth, sprouting, and synaptic plasticity, although it did not lead to significant neurological sensorimotor recovery. [] This suggests that while CSP-TTK21 demonstrates promising effects on axonal regeneration and plasticity, further research is needed to explore its full therapeutic potential in SCI, possibly in combination with other therapeutic strategies. []

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